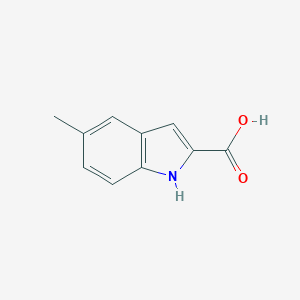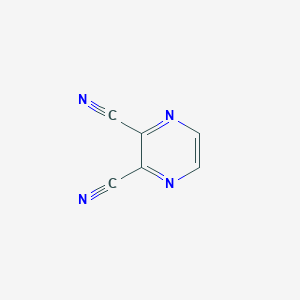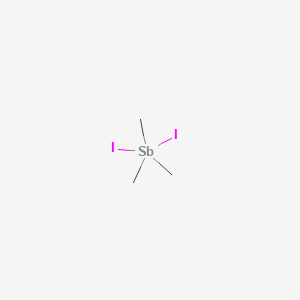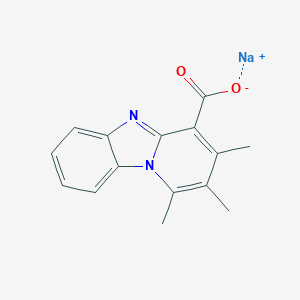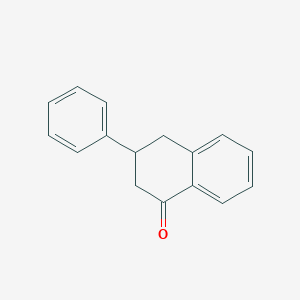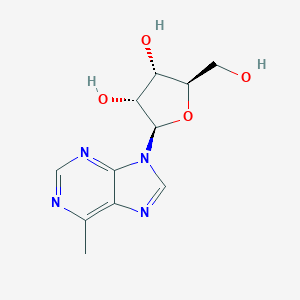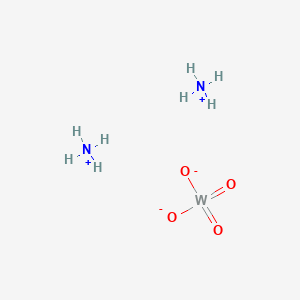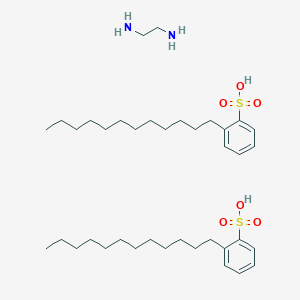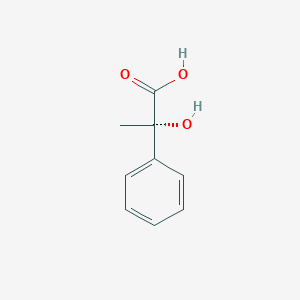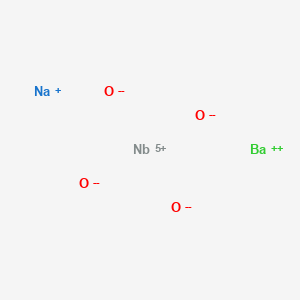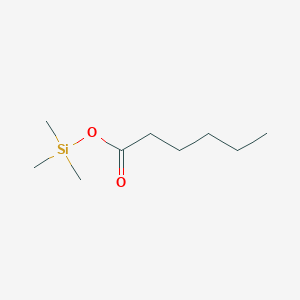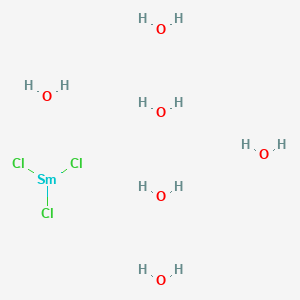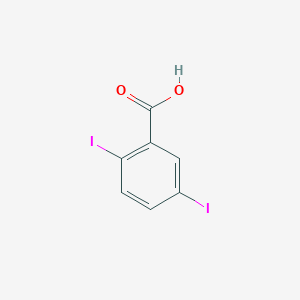
Dirubidium selenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirubidium selenite is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a combination of rubidium and selenium, which are both essential elements for living organisms. Dirubidium selenite has been synthesized through various methods, and its unique properties make it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of dirubidium selenite is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The generation of ROS by dirubidium selenite can lead to cell death, making it a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
Dirubidium selenite has been found to have a variety of biochemical and physiological effects on living organisms. In vitro studies have shown that dirubidium selenite can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. It has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, dirubidium selenite has been found to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Dirubidium selenite has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized using relatively simple methods. However, dirubidium selenite has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on dirubidium selenite. One area of interest is its potential applications in optoelectronic devices, such as solar cells and light-emitting diodes. Another area of research is its use as a catalyst for various chemical reactions. In biomedicine, dirubidium selenite has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy and safety. Additionally, more research is needed to fully understand the mechanism of action of dirubidium selenite and its potential applications in other fields, such as environmental science and nanotechnology.
Synthesemethoden
Dirubidium selenite can be synthesized through a variety of methods, including the reaction of rubidium carbonate and selenium dioxide. Another method involves the reaction of rubidium hydroxide and selenous acid. The synthesis of dirubidium selenite requires strict control of reaction conditions, such as temperature, pressure, and reactant concentration, to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Dirubidium selenite has been studied for its potential applications in various scientific fields, such as materials science, catalysis, and biomedicine. In materials science, dirubidium selenite has been found to exhibit unique optical and electrical properties, making it a promising candidate for optoelectronic devices. In catalysis, dirubidium selenite has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. In biomedicine, dirubidium selenite has been studied for its potential anti-cancer properties.
Eigenschaften
CAS-Nummer |
15123-97-4 |
|---|---|
Produktname |
Dirubidium selenite |
Molekularformel |
O3Rb2Se |
Molekulargewicht |
297.9 g/mol |
IUPAC-Name |
rubidium(1+);selenite |
InChI |
InChI=1S/H2O3Se.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
InChI-Schlüssel |
LGBHDVWVULCARN-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
Kanonische SMILES |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
